4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide-thiazole hybrid compound characterized by a 4-chlorophenyl group attached to the benzamide moiety and a 4-nitrophenyl substituent on the 1,3-thiazole ring.
Properties
IUPAC Name |
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQDTIIMFSLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362282 | |
| Record name | 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-67-4 | |
| Record name | 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Nitration: The nitrophenyl group is introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced by treating the benzamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the thiazole ring with the chlorinated benzamide under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group using a palladium catalyst and boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, reducing agents like hydrogen gas, and various solvents such as ethanol and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound known for its diverse applications in scientific research and medicinal chemistry. Its unique structure, which includes a thiazole ring and a nitrophenyl group, contributes to its potential biological activities, making it a subject of interest in various fields such as pharmacology, biochemistry, and organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. It exhibits:
- Antibacterial Properties : The compound has shown efficacy against various bacterial strains by inhibiting bacterial growth through interference with essential metabolic pathways.
- Antifungal Activity : Research indicates that it may also possess antifungal properties, making it a candidate for developing new antifungal agents.
- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation, indicating its potential in cancer therapy.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through:
- Substitution Reactions : The chlorinated benzamide can undergo nucleophilic substitutions to form derivatives with enhanced biological activity.
- Formation of Hybrid Compounds : It is used in the synthesis of hybrid compounds that combine different pharmacophores, potentially leading to synergistic effects.
Chemical Biology
In chemical biology, this compound is studied for its interaction with biological targets:
- Enzyme Inhibition Studies : It mimics para-aminobenzoic acid (PABA), allowing it to act as an inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Target Identification : Researchers are exploring its binding affinity to various proteins involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups: The nitro group (strong electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in analogs like 4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
- Lipophilicity : Dichloro substitution (e.g., 2,5-dichloro analog) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility : EMAC2063, with a hydrazone linker, achieves 89.39% yield, suggesting efficient synthesis routes for nitro-containing thiazoles .
Plant Growth Modulation
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibited 129.23% modulation in plant growth assays, outperforming chloro- and nitro-substituted analogs. Methoxy/phenoxy groups may enhance interaction with plant hormone receptors .
HIV-1 Inhibition
- EMAC2063 : Demonstrated 89.39% yield in synthesis and strong inhibition of HIV-1 reverse transcriptase (RT). The nitro group and hydrazone linker likely contribute to RT active-site binding .
Protein-Protein Interaction Inhibition
- F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) : Achieved a glide score of -6.41 for CIITA-I modulation. The trifluoromethyl group enhances metabolic stability compared to the target compound’s nitro group .
Biological Activity
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 323.79 g/mol. Its structure is characterized by the presence of a thiazole ring and nitrophenyl moiety, which are known to contribute to its biological activities.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of thiazole derivatives. In particular, compounds similar to this compound have shown promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole compounds against Gram-positive and Gram-negative bacteria typically range from 50 to 400 μg/mL. For example, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | S. aureus |
| Benzothiazole derivative | 100 | E. coli |
| Thiazole derivative | 200 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal efficacy of thiazole derivatives is notable. Compounds structurally related to our target have been tested against fungi such as Candida albicans and Aspergillus fumigatus, often yielding MIC values lower than those of standard antifungal agents.
- Antifungal Efficacy : Studies indicate that thiazole derivatives exhibit MIC values ranging from 100 to 250 μg/mL against various fungal strains .
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | 100 | C. albicans |
| Thiazole derivative | 250 | A. fumigatus |
Anticancer Activity
Research has also explored the anticancer potential of thiazole-based compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Mechanism of Action : Thiazole derivatives have been reported to inhibit enzymes involved in tumor growth and metastasis. For instance, some compounds target the DprE1 enzyme in mycobacteria, which is crucial for cell wall biosynthesis .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on Antibacterial Activity : A study published in Pharmacological Reports evaluated a series of thiazole derivatives against multidrug-resistant bacterial strains, demonstrating that some compounds significantly inhibited growth at low concentrations .
- Antifungal Evaluation : Another research article focused on the antifungal properties of thiazole derivatives against clinical isolates of fungi, confirming that certain modifications in the structure enhanced antifungal activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide with high purity?
- Methodology : The synthesis typically involves coupling 4-(4-nitrophenyl)-1,3-thiazol-2-amine with 4-chlorobenzoyl chloride in pyridine. Reaction completion is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) to ensure purity >95% .
- Critical Parameters : Use of anhydrous pyridine to avoid side reactions, stoichiometric control of acyl chloride, and post-synthetic washing with 10% NaHCO₃ to remove unreacted reagents .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals centrosymmetric dimers formed via N–H···N hydrogen bonds. Non-classical interactions (C–H···O/F) further stabilize the lattice .
- Key Data : Bond lengths (e.g., C=O: 1.22 Å, C–N: 1.35 Å) and torsion angles (e.g., dihedral angle between thiazole and benzamide: 12.5°) confirm planarity and conjugation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm; thiazole C-2 resonance at δ 160–165 ppm .
- UV-Vis : λmax at 280–320 nm due to π→π* transitions in the nitroaryl-thiazole system .
Advanced Research Questions
Q. What is the hypothesized mechanism of action against bacterial targets, and how can this be validated experimentally?
- Hypothesis : The compound may inhibit bacterial pyruvate:ferredoxin oxidoreductase (PFOR), analogous to nitazoxanide derivatives, by forming a covalent adduct with the enzyme’s thiamine pyrophosphate cofactor .
- Validation Strategies :
- Enzyme Assays : Measure PFOR activity in Clostridium difficile lysates using spectrophotometric detection of acetyl-CoA formation .
- Molecular Docking : Simulate binding interactions with PFOR (PDB ID: 2W3H) to identify critical residues (e.g., His86, Asp89) .
Q. How do structural modifications (e.g., substituent variation on the benzamide or thiazole rings) impact bioactivity?
- SAR Insights :
- Nitro Group (R1) : Essential for redox-mediated activity; replacement with electron-withdrawing groups (e.g., CF₃) enhances potency against anaerobic pathogens .
- Chloro Substituent (R2) : Positional isomerism (para vs. meta) affects solubility and membrane permeability .
Q. How can conflicting data on its cytotoxicity in mammalian cell lines be resolved?
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in HepG2) may arise from assay conditions (e.g., serum concentration, exposure time).
- Resolution Strategies :
- Standardize protocols using MTT/WST-1 assays with 10% FBS and 48-hour exposure .
- Conduct ROS detection assays to differentiate between apoptotic and necrotic pathways .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Tools :
- SwissADME : Predicts logP (~3.2), solubility (<10 μM), and CYP450 inhibition .
- ProTox-II : Estimates LD₅₀ (oral rat: 300 mg/kg) and hepatotoxicity risk .
- Validation : Cross-reference with experimental Caco-2 permeability assays and microsomal stability studies .
Q. How can crystallographic data be leveraged to design co-crystals for improved bioavailability?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
